2-(2-methyl-1H-benzimidazol-1-yl)ethanol

概要

説明

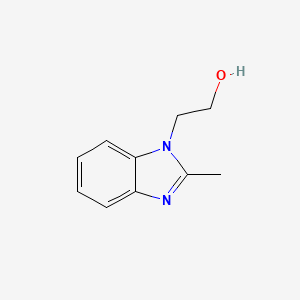

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 2-position and an ethanol group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form this compound. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions may be tailored to minimize costs and environmental impact .

化学反応の分析

Types of Reactions

2-(2-methyl-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The methyl group and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetic acid.

Reduction: Dihydro-2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

科学的研究の応用

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a chemical compound with a benzimidazole moiety, with a hydroxyl group (-OH) attached to an ethyl chain that links to a substituted benzimidazole ring. The presence of the methyl group at the 2-position of the benzimidazole contributes to its distinct properties and potential biological activities.

Potential Applications

This compound has a variety of applications, mainly due to its benzimidazole core, including:

- Pharmaceutical Development As a precursor for synthesizing bioactive compounds and drug discovery.

- Organic Synthesis It can be used as a solvent or a precursor for further functionalization in organic synthesis.

- Medicinal Chemistry Due to the benzoimidazole ring, it has potential applications in medicinal chemistry. Benzoimidazoles are a well-known class of heterocycles with various biological activities and can act as enzyme inhibitors, antimicrobials, and anthelmintics.

Ongoing Research

Research into the specific biological activities of this compound is ongoing, with potential applications in drug development. Interaction studies focus on its binding affinity and activity against various biological targets, which are essential for understanding its mechanism of action and therapeutic potential.

作用機序

The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to cell death .

類似化合物との比較

Similar Compounds

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with a nitro group instead of an ethanol group.

2-(1H-benzo[D]imidazol-2-yl)acetate: Similar structure but with an acetate group instead of an ethanol group.

Uniqueness

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications .

生物活性

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's efficacy in various applications, including its effects on enzyme inhibition and antimicrobial activity.

Anticholinesterase Activity

Research has shown that benzimidazole derivatives exhibit significant anticholinesterase activity. A study synthesized several derivatives, including those related to this compound, and evaluated their ability to inhibit acetylcholinesterase (AChE). The most potent inhibitors demonstrated IC50 values comparable to that of donepezil, a well-known AChE inhibitor used in Alzheimer's treatment. For instance, compound 3d showed an IC50 of while donepezil had an IC50 of .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. A derivative of this compound was tested against various bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising potential for these compounds in treating bacterial infections .

The proposed mechanism for the biological activity of benzimidazole derivatives involves their ability to interact with biological macromolecules, leading to the formation of reactive oxygen species (ROS) and subsequent cellular stress responses. This interaction often results in apoptosis through pathways involving caspase activation and DNA damage response .

Study on Anticancer Effects

A recent study investigated the anticancer effects of various benzimidazole derivatives, including those related to this compound, on human melanoma cells (A375). The results indicated that these compounds could sensitize cancer cells to radiation therapy by increasing ROS levels and activating apoptotic pathways .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of compounds related to benzimidazoles. In vivo studies have reported varying degrees of toxicity depending on the dosage and exposure duration, highlighting the need for careful consideration in therapeutic applications .

特性

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPBJGJXFWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354019 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-08-1 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。